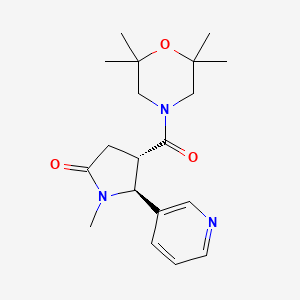![molecular formula C13H21N3O4 B7342567 2-[1-[(3-Carbamoylcyclobutyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7342567.png)
2-[1-[(3-Carbamoylcyclobutyl)carbamoyl]piperidin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[(3-Carbamoylcyclobutyl)carbamoyl]piperidin-3-yl]acetic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a number of therapeutic applications.
作用機序
As mentioned, 2-[1-[(3-Carbamoylcyclobutyl)carbamoyl]piperidin-3-yl]acetic acid works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA in the brain. By doing so, it increases the levels of GABA available to bind to GABA receptors, which can have a number of effects on brain activity. GABA is an inhibitory neurotransmitter, meaning that it reduces the activity of neurons. By increasing GABA levels, this compound can reduce overall brain activity and promote relaxation and calmness.
Biochemical and Physiological Effects
The effects of this compound on the brain and body are complex and varied. In addition to increasing GABA levels, this compound has been shown to affect a number of other neurotransmitters and receptors. For example, it can increase the release of dopamine, a neurotransmitter involved in reward and motivation, and reduce the release of glutamate, an excitatory neurotransmitter that can cause seizures and other neurological problems when levels are too high.
実験室実験の利点と制限
One of the major advantages of using 2-[1-[(3-Carbamoylcyclobutyl)carbamoyl]piperidin-3-yl]acetic acid in lab experiments is its high selectivity for GABA-AT. This means that it is less likely to have off-target effects on other enzymes or receptors, which can complicate data interpretation. However, this compound can be difficult to work with due to its low solubility in water and other common solvents. Additionally, it can be expensive to purchase, which can limit its use in some labs.
将来の方向性
There are a number of potential future directions for research on 2-[1-[(3-Carbamoylcyclobutyl)carbamoyl]piperidin-3-yl]acetic acid. One area of interest is in the treatment of addiction, particularly for drugs like cocaine and methamphetamine. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the basic mechanisms of GABA-AT inhibition and the effects of increased GABA levels on brain function.
合成法
2-[1-[(3-Carbamoylcyclobutyl)carbamoyl]piperidin-3-yl]acetic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of 3-carbamoylcyclobutanone with piperidine in the presence of acetic anhydride to form 1-[(3-carbamoylcyclobutyl)carbamoyl]piperidine. This compound is then reacted with chloroacetic acid to form this compound.
科学的研究の応用
2-[1-[(3-Carbamoylcyclobutyl)carbamoyl]piperidin-3-yl]acetic acid has been extensively studied in preclinical and clinical settings for a variety of applications. One of the most promising areas of research is in the treatment of addiction. Studies have shown that increasing GABA levels in the brain can reduce drug-seeking behavior and prevent relapse in animal models of addiction. This compound has also shown promise in the treatment of epilepsy, anxiety disorders, and schizophrenia.
特性
IUPAC Name |
2-[1-[(3-carbamoylcyclobutyl)carbamoyl]piperidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c14-12(19)9-5-10(6-9)15-13(20)16-3-1-2-8(7-16)4-11(17)18/h8-10H,1-7H2,(H2,14,19)(H,15,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVASAGCKNMTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2CC(C2)C(=O)N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Fluoro-2-morpholin-4-ylphenyl)carbamoyl-methylamino]cyclobutane-1-carboxamide](/img/structure/B7342516.png)
![1-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]-3-(4-fluoro-2-morpholin-4-ylphenyl)urea](/img/structure/B7342522.png)

![1-[4-(methoxymethyl)-3-(trifluoromethyl)phenyl]-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea](/img/structure/B7342529.png)
![(3aS,6R,6aR)-N-(2-chloro-4-methylthiophen-3-yl)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide](/img/structure/B7342536.png)
![[(3S,4S)-1-benzyl-4-cyclopentylpyrrolidin-3-yl]-[(3S)-3-hydroxypiperidin-1-yl]methanone](/img/structure/B7342548.png)
![N-[(1R,2S)-1-(1,3-benzodioxol-5-yl)-1-hydroxypropan-2-yl]-4-(2,2-difluorocyclopropyl)oxybenzamide](/img/structure/B7342559.png)
![1-[3-cyano-4-(methoxymethyl)phenyl]-3-[(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-yl]urea](/img/structure/B7342566.png)
![(1R,2R)-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B7342569.png)
![(2S,3S)-N-[(1-benzylpyrazol-3-yl)methyl]-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B7342573.png)
![(2R,5S)-2-N-[cyclohexyl-[3-(trifluoromethyl)phenyl]methyl]oxolane-2,5-dicarboxamide](/img/structure/B7342581.png)
![(3S,4S)-4-methyl-1-[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]pyrrolidine-3-carboxamide](/img/structure/B7342584.png)
![methyl 6-[[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carbonyl]amino]methyl]pyridine-3-carboxylate](/img/structure/B7342592.png)
![[(3S,4S)-1-benzyl-4-cyclopentylpyrrolidin-3-yl]-[(1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]methanone](/img/structure/B7342606.png)